molecular formula C13H14N4O B1391890 Piperazin-1-yl(quinoxalin-6-yl)methanone CAS No. 1092961-15-3

Piperazin-1-yl(quinoxalin-6-yl)methanone

Cat. No. B1391890
M. Wt: 242.28 g/mol
InChI Key: AFJVNPXPVZDTKG-UHFFFAOYSA-N
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Description

Piperazin-1-yl(quinoxalin-6-yl)methanone, also known as Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, is a chemical compound with the molecular formula C13H15ClN4O . It has a molecular weight of 278.74 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone and its derivatives has been the subject of several studies . For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base to yield trimethoxyphenyl piperzine derivatives .


Molecular Structure Analysis

The molecular structure of Piperazin-1-yl(quinoxalin-6-yl)methanone is characterized by the presence of a piperazine ring attached to a quinoxaline ring via a methanone group . This structure contributes to the compound’s unique chemical properties and potential biological activities.


Physical And Chemical Properties Analysis

Piperazin-1-yl(quinoxalin-6-yl)methanone is a solid at room temperature . It has a molecular weight of 278.74 and a molecular formula of C13H15ClN4O . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

H4 Receptor Ligands with Anti-inflammatory Properties

  • A study identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands, with compounds like 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one showing significant anti-inflammatory properties in vivo (Smits et al., 2008).

Anticancer Activities

  • RM-581, a derivative synthesized from mestranol and piperazin-1-yl quinoxaline, showed potent cytotoxic activity in breast cancer MCF-7 cell culture and fully blocked tumor growth in a mouse xenograft model of breast cancer (Perreault et al., 2017).
  • 1-(4-Chlorophenyl) cyclopropyl methanone derivatives exhibited significant anticancer and antituberculosis activities, with compound 3c showing both activities (Mallikarjuna et al., 2014).

Selective Anti-HIV-2 Activity

  • Certain β-carboline derivatives with piperazin-1-yl methanone exhibited selective inhibition of HIV-2 strain (Ashok et al., 2015).

Antitubercular Agents

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, with several compounds showing potent anti-tubercular activity (Pancholia et al., 2016).

Corrosion Prevention in Mild Steel

  • [4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone showed effectiveness as a corrosion inhibitor in mild steel in acidic medium (Singaravelu & Bhadusha, 2022).

Alpha(2C)-Adrenoceptor Antagonists

  • Certain 4-aminoquinolines with piperazin-1-yl methanone showed good antagonist potencies against alpha(2C)-adrenoceptor, useful in treatments targeting this receptor (Höglund et al., 2006).

Tubulin Polymerization Inhibitors

  • N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were potent inhibitors of tubulin polymerization, with potential applications in cancer therapy (Prinz et al., 2017).

Safety And Hazards

Piperazin-1-yl(quinoxalin-6-yl)methanone is classified under the GHS07 hazard class . It carries the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

piperazin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJVNPXPVZDTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678466
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-yl(quinoxalin-6-yl)methanone

CAS RN

1092961-15-3
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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